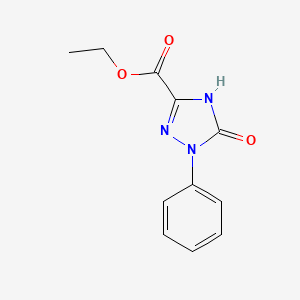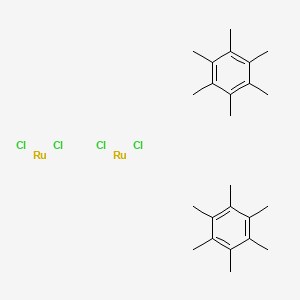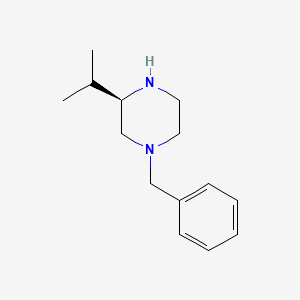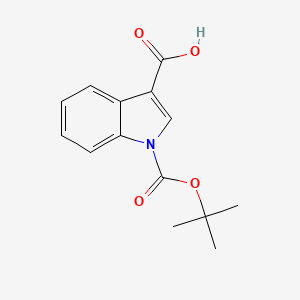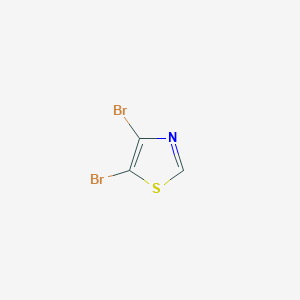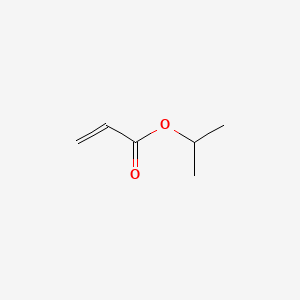
Isopropyl acrylate
描述
Isopropyl acrylate is an organic compound with the chemical formula C₆H₁₀O₂. It is an ester formed from acrylic acid and isopropanol. This compound is a colorless liquid with a characteristic acrid odor. It is primarily used in the production of polymers and copolymers for various industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: Isopropyl acrylate can be synthesized through the esterification of acrylic acid with isopropanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to facilitate the removal of water formed during the reaction, thus driving the equilibrium towards ester formation.
Industrial Production Methods: In industrial settings, this compound is produced using a continuous process where acrylic acid and isopropanol are fed into a reactor containing an acid catalyst. The reaction mixture is then distilled to separate the this compound from unreacted starting materials and by-products. The purity of the final product is typically enhanced through further distillation or purification steps.
化学反应分析
Types of Reactions: Isopropyl acrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form poly(this compound) or copolymerize with other monomers such as methyl methacrylate, styrene, and butadiene.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form acrylic acid and isopropanol.
Addition Reactions: It can participate in Michael addition reactions with nucleophiles such as amines and thiols.
Common Reagents and Conditions:
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under thermal or ultraviolet light conditions.
Hydrolysis: Acidic or basic conditions are employed, with sulfuric acid or sodium hydroxide as typical catalysts.
Addition Reactions: Nucleophiles like amines or thiols are used under mild conditions, often at room temperature.
Major Products Formed:
Polymerization: Poly(this compound) or copolymers with desired properties.
Hydrolysis: Acrylic acid and isopropanol.
Addition Reactions: Various adducts depending on the nucleophile used.
科学研究应用
Isopropyl acrylate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with specific properties for coatings, adhesives, and sealants.
Biology: Employed in the development of hydrogels and other biomaterials for drug delivery and tissue engineering.
Medicine: Utilized in the formulation of medical adhesives and coatings for medical devices.
Industry: Applied in the production of paints, varnishes, and other surface coatings due to its excellent film-forming properties.
作用机制
The mechanism of action of isopropyl acrylate primarily involves its reactivity as an ester and its ability to undergo polymerization. The ester group can participate in nucleophilic addition reactions, while the acrylate moiety can undergo radical polymerization. These reactions are facilitated by the presence of initiators or catalysts that generate reactive intermediates, leading to the formation of polymers or other products.
相似化合物的比较
Isopropyl acrylate can be compared with other acrylate esters such as methyl acrylate, ethyl acrylate, and butyl acrylate. While all these compounds share similar reactivity due to the acrylate group, they differ in their physical properties and applications:
Methyl Acrylate: Lower boiling point and used in the production of superabsorbent polymers.
Ethyl Acrylate: Slightly higher boiling point and used in the manufacture of latex paints and adhesives.
Butyl Acrylate: Higher boiling point and used in the production of flexible coatings and adhesives.
This compound is unique due to its balance of reactivity and physical properties, making it suitable for a wide range of applications in both industrial and research settings.
属性
IUPAC Name |
propan-2-yl prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-4-6(7)8-5(2)3/h4-5H,1H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYBIZMNPXTXVMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26124-32-3 | |
| Details | Compound: Poly(isopropyl acrylate) | |
| Record name | Poly(isopropyl acrylate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26124-32-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID4060997 | |
| Record name | Isopropyl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4060997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear liquid with an ester-like odor; [MSDSonline] | |
| Record name | 2-Propenoic acid, 1-methylethyl ester | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3502 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
689-12-3 | |
| Record name | Isopropyl acrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=689-12-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenoic acid, 1-methylethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000689123 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isopropyl acrylate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32619 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propenoic acid, 1-methylethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Isopropyl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4060997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isopropyl acrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.647 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOPROPYL ACRYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5TMJ62Z1LW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-PROPENOIC ACID, 1-METHYLETHYL ESTER | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5441 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of isopropyl acrylate?
A1: this compound has the molecular formula C6H10O2 and a molecular weight of 114.14 g/mol.
Q2: How is the stereoregularity of poly(this compound) determined?
A2: The tacticity of poly(this compound) can be determined using nuclear magnetic resonance (NMR) spectroscopy. Specifically, the β-proton absorptions of poly(this compound-α,β-d2) are analyzed to determine the diad tacticity. [] Additionally, 13C NMR spectroscopy can be employed to analyze the methine and methylene carbon resonances, providing insights into the triad and hexad sequences of the polymer. []
Q3: Can infrared spectroscopy be used to estimate the stereoregularity of poly(this compound)?
A3: While not as precise as NMR, infrared (IR) spectroscopy can provide an approximate estimation of the stereoregularity of poly(methyl acrylate), which can be derived from syndiotactic poly(trimethylsilyl acrylate). []
Q4: What is the thermal stability of poly(this compound) compared to its linear analogs?
A5: Hyperbranched poly(this compound)s, synthesized via self-condensing vinyl polymerization using atom transfer radical polymerization (ATRP), generally exhibit lower thermal stability compared to their linear counterparts. []
Q5: What are the primary volatile products resulting from the thermal degradation of poly(this compound)?
A7: Poly(this compound), being a secondary ester, begins to degrade at approximately 260°C through a two-stage process. The primary volatile products generated during this degradation are carbon dioxide and propylene. [] In contrast, other primary ester poly(alkyl acrylate)s degrade at higher temperatures (around 300°C) in a single stage, producing carbon dioxide, the corresponding olefin, and alcohol matching the alkyl group. []
Q6: How is hyperbranched poly(this compound) synthesized?
A8: Hyperbranched poly(this compound) can be synthesized using atom transfer radical polymerization (ATRP) with a specifically designed AB* monomer, 2-(2-chloroacetyloxy)-isopropyl acrylate (CAIPA). []
Q7: What role does the ratio of 2,2'-bipyridyl to CAIPA play in the synthesis of hyperbranched poly(this compound)?
A9: In the ATRP synthesis of hyperbranched poly(this compound), the ratio of 2,2'-bipyridyl to CAIPA significantly influences the branching structure of the resulting polymers. This is due to the unequal reactivity of the A and B groups in the CAIPA monomer, leading to deviations from ideal self-condensing vinyl polymerization. []
Q8: Can this compound be polymerized in liquid ammonia?
A10: Yes, polymerization of this compound in liquid ammonia is possible. Unlike lower acrylate homologs (methyl, ethyl, n-propyl) that primarily undergo amide anion initiation and chain transfer, leading to one amino group per polymer chain, this compound and higher homologs exhibit significantly lower nitrogen incorporation. [] This suggests alternative initiation and termination mechanisms, with alkoxide initiation being a plausible explanation. []
Q9: Has computational chemistry been applied to study this compound or its derivatives?
A13: Yes, molecular docking studies have been conducted using this compound as a ligand. For example, in silico analysis investigating potential inhibitors of HMG CoA reductase (HMGCR) revealed that this compound could potentially interact with the enzyme's active site. [] While this specific study focused on this compound's potential as an HMGCR inhibitor, it highlights the applicability of computational methods in understanding the interactions of this compound and its derivatives with biological targets.
Q10: What are some applications of this compound in materials science?
A14: this compound is commonly used as a comonomer in the production of various polymers, including coatings, adhesives, and resins. [, , ] Its inclusion can modify the properties of the final polymer, such as flexibility, adhesion, and glass transition temperature.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


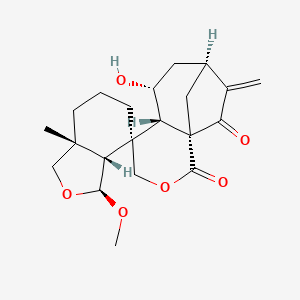
![[(2S,3R,4S,5S)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (4aR,5R,6aR,6aS,6bR,8aR,9R,10R,11S,12aR,14bS)-10-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,11-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B3029449.png)
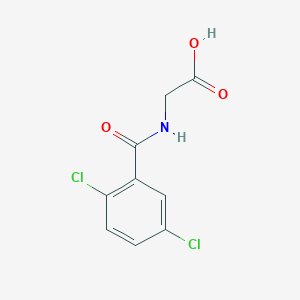
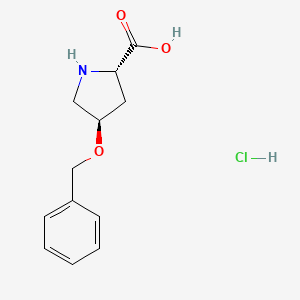
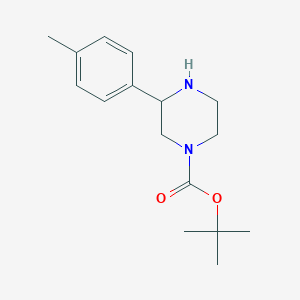
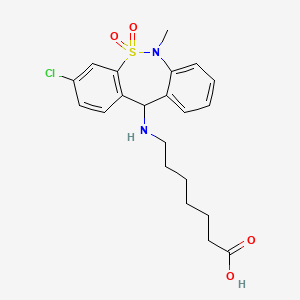
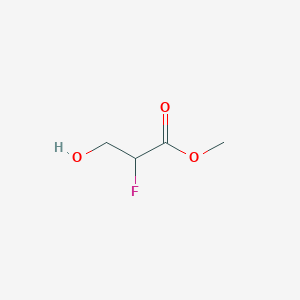
![5H,6H,7H,8H,9H-Imidazo[1,2-a][1,3]diazepine](/img/structure/B3029456.png)
![Pyrazolo[1,5-A]pyrimidine-5,7(4H,6H)-dione](/img/structure/B3029458.png)
